molecular formula C16H14N4OS4 B11036784 (2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide

(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide

Cat. No.: B11036784
M. Wt: 406.6 g/mol
InChI Key: OSLXVZBIQYFJLM-UHFFFAOYSA-N
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Description

(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a kilogram scale.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction could produce various hydrazinecarbothioamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its multiple functional groups. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide is unique due to its complex structure, which includes multiple rings and functional groups

Properties

Molecular Formula

C16H14N4OS4

Molecular Weight

406.6 g/mol

IUPAC Name

(9-hydroxy-7,7,13-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),9,11(15),12-pentaen-10-yl)iminothiourea

InChI

InChI=1S/C16H14N4OS4/c1-6-4-7-9-12(24-25-14(9)22)16(2,3)20-11(7)8(5-6)10(13(20)21)18-19-15(17)23/h4-5,21H,1-3H3,(H2,17,23)

InChI Key

OSLXVZBIQYFJLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4=C(C(N3C(=C2N=NC(=S)N)O)(C)C)SSC4=S

Origin of Product

United States

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